molecular formula C10H18F2N2O2 B2556567 tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate CAS No. 2089321-22-0

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate

Cat. No.: B2556567
CAS No.: 2089321-22-0
M. Wt: 236.263
InChI Key: PQJOHBZTOIMHCM-SSDOTTSWSA-N
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Description

tert-Butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18F2N2O2 It is characterized by the presence of a tert-butyl group, a difluoropiperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 4,4-difluoropiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The difluoropiperidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOHBZTOIMHCM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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